molecular formula C10H10N4O2S B5519816 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol

6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol

Cat. No. B5519816
M. Wt: 250.28 g/mol
InChI Key: DSMSLNJWZREQSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol" involves complex chemical reactions. A study detailed the synthesis of pyrimidinone and oxazinone derivatives starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicating a multi-step process involving condensation, cyclization, and methylation steps to achieve the desired compounds. These synthetic routes underscore the chemical flexibility and complexity of creating such molecules (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of "6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol" and related compounds is characterized by various spectroscopic techniques. Studies involving similar compounds demonstrate the importance of NMR, IR, and mass spectrometry in elucidating structural features. For instance, derivatives of pyridazinone and pyrimidinone have been analyzed to confirm their structure and to explore the implications of different substituents on the core structure's reactivity and properties (Ibrahim & Behbehani, 2014).

Chemical Reactions and Properties

The chemical reactivity of "6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol" involves nucleophilic and electrophilic reactions, showcasing the compound's versatility. A study on isomeric methyl esters of related compounds revealed insights into their reactivity under various conditions, synthesizing derivatives with different substituents on the pyrimidine ring, demonstrating the compound's diverse chemical behavior (Vainilavichyus et al., 1992).

Physical Properties Analysis

The physical properties of compounds like "6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol" are crucial for their handling and application in research. While specific studies on the physical properties of this compound were not identified, related research emphasizes the importance of solubility, melting point, and stability, which are critical for synthesizing, storing, and using these compounds effectively in laboratory settings.

Chemical Properties Analysis

The chemical properties, including the reactivity towards various agents and stability under different conditions, are essential for understanding the utility and limitations of "6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol." Research on similar molecules highlights the role of substituents in determining chemical behavior, such as the influence of methylthio groups on electrophilic and nucleophilic reactions, which can guide the development of new compounds with tailored properties (Pivazyan et al., 2019).

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Compounds related to pyrimidinyl and pyridazinol rings have been extensively studied for their antioxidant properties. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are commonly used to assess the antioxidant capacity of complex samples, including those containing similar heterocyclic compounds. These methods rely on spectrophotometry to detect characteristic color changes or discoloration, indicating the presence and activity of antioxidants (Munteanu & Apetrei, 2021).

Anti-inflammatory Activities of Pyrimidines

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including significant anti-inflammatory properties. Their mechanism involves inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This suggests that compounds with a pyrimidinyl core could potentially be developed into effective anti-inflammatory agents (Rashid et al., 2021).

Role in Synthesis of Complex Molecules

The structural versatility of pyrimidine and pyridazinol derivatives enables their use in synthesizing a wide range of complex molecules with potential biological and pharmaceutical applications. For instance, pyranopyrimidine scaffolds, closely related to the compound of interest, have been synthesized using various catalytic methods. These scaffolds are crucial for developing new medicinal compounds due to their broad applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Contribution to Antimicrobial Agents

Research into monoterpenes and their biological activities, including antimicrobial effects, has highlighted the potential of compounds containing structures similar to 6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol. These studies underscore the urgent need for new antimicrobial substances to address the rise of communicable diseases and antimicrobial resistance, suggesting that derivatives of the mentioned compound could play a role in this domain (Marchese et al., 2017).

properties

IUPAC Name

3-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6-5-9(12-10(11-6)17-2)16-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSLNJWZREQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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